molecular formula C23H19N3OS B298364 3-(2-Phenylethyl)-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

3-(2-Phenylethyl)-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

Cat. No. B298364
M. Wt: 385.5 g/mol
InChI Key: BTZUTSRRWCOEQV-LIKMOULWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylethyl)-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one, commonly known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a thiazolidinone derivative that has a thiazolidine ring and a pyridine ring. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties.

Mechanism of Action

The mechanism of action of PTZ is not fully understood. However, it has been suggested that PTZ exerts its biological activities by modulating various signaling pathways. For example, PTZ has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation. PTZ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTZ has been shown to have various biochemical and physiological effects. For example, PTZ has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, PTZ has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PTZ has also been shown to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

PTZ has several advantages for lab experiments. PTZ is easy to synthesize and is relatively inexpensive. Additionally, PTZ has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, PTZ also has some limitations. For example, PTZ is not very soluble in water, which can make it difficult to use in some experiments. Additionally, PTZ has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on PTZ. One potential direction is to investigate the mechanism of action of PTZ in more detail. Another potential direction is to study the effects of PTZ in vivo, which could provide valuable information for potential therapeutic applications. Additionally, it would be interesting to explore the potential of PTZ as a lead compound for drug development. Finally, it would be valuable to investigate the potential of PTZ in combination with other compounds for enhanced biological activity.

Synthesis Methods

PTZ can be synthesized by reacting 2-phenylethylamine, benzaldehyde, pyridine-3-carbaldehyde, and thioglycolic acid in the presence of a base. The reaction takes place in ethanol and is refluxed for several hours. The product is then purified by recrystallization from ethanol.

Scientific Research Applications

PTZ has been widely used in scientific research due to its various biological activities. PTZ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, PTZ has been shown to have antioxidant properties by scavenging free radicals.

properties

Product Name

3-(2-Phenylethyl)-2-(phenylimino)-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

(5E)-3-(2-phenylethyl)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19N3OS/c27-22-21(16-19-10-7-14-24-17-19)28-23(25-20-11-5-2-6-12-20)26(22)15-13-18-8-3-1-4-9-18/h1-12,14,16-17H,13,15H2/b21-16+,25-23?

InChI Key

BTZUTSRRWCOEQV-LIKMOULWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=NC4=CC=CC=C4

SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN=CC=C3)SC2=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CN=CC=C3)SC2=NC4=CC=CC=C4

Origin of Product

United States

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